3-(Boc-amino)-4,5-dimethyl-1H-pyrazole
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-(4,5-dimethyl-1H-pyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-6-7(2)12-13-8(6)11-9(14)15-10(3,4)5/h1-5H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPPPGWIAJAPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146899 | |
| Record name | Carbamic acid, N-(4,5-dimethyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-41-7 | |
| Record name | Carbamic acid, N-(4,5-dimethyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4,5-dimethyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The common and reliable method to prepare 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole involves the reaction of 4,5-dimethyl-1H-pyrazol-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This reaction selectively protects the amino group on the pyrazole ring, yielding the Boc-protected derivative.
- 4,5-dimethyl-1H-pyrazol-3-amine (amine precursor)
- Di-tert-butyl dicarbonate (Boc2O)
- Base: typically triethylamine or N,N-diisopropylethylamine (DIPEA)
- Solvent: Commonly dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: Room temperature to mild heating (e.g., 0–25 °C)
- Reaction time: Several hours until completion, monitored by TLC or HPLC
Detailed Reaction Procedure
- Step 1: Dissolve 4,5-dimethyl-1H-pyrazol-3-amine in anhydrous DCM or DMF.
- Step 2: Add a stoichiometric amount of base (triethylamine or DIPEA) to neutralize the acid generated.
- Step 3: Slowly add di-tert-butyl dicarbonate (Boc2O) under stirring at 0 °C to room temperature.
- Step 4: Stir the reaction mixture for several hours (typically 2–6 hours) until the reaction is complete.
- Step 5: Quench the reaction with water, extract the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Step 6: Purify the crude product by column chromatography (silica gel) using hexane/ethyl acetate mixtures to afford pure this compound.
Optimization and Yield Considerations
- The choice of base affects the yield and purity. Triethylamine is commonly used, but DIPEA can be employed for steric reasons.
- Reaction temperature control is crucial; lower temperatures help minimize side reactions and over-protection.
- Solvent choice influences solubility and reaction rate; DMF can be used for better solubility of reagents but requires careful removal.
- Typical isolated yields are moderate to good, generally around 40–60%, depending on scale and purification methods.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Amine precursor | 4,5-dimethyl-1H-pyrazol-3-amine | Starting material |
| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) | 1.0–1.2 equivalents |
| Base | Triethylamine or DIPEA | 1.0–1.5 equivalents |
| Solvent | DCM or DMF | Anhydrous preferred |
| Temperature | 0 °C to room temperature | Lower temp reduces side products |
| Reaction time | 2–6 hours | Monitored by TLC/HPLC |
| Workup | Aqueous quench, extraction | Organic phase dried and concentrated |
| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient |
| Typical yield (%) | 40–60% | Depends on scale and purification |
Research Findings and Related Synthetic Strategies
While direct literature specifically detailing the preparation of this compound is limited, analogous pyrazole derivatives have been synthesized using similar Boc protection strategies. For example, recent studies on N-substituted pyrazoles show the importance of reagent stoichiometry, temperature control, and solvent choice in optimizing yields and purity.
Additionally, the use of Boc protection is well-established in organic synthesis to protect amino groups during multi-step syntheses, allowing selective deprotection under acidic conditions later in the synthetic sequence.
Chemical Reactions Analysis
3-(Boc-amino)-4,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Anticancer Activity
Research has shown that pyrazole derivatives exhibit potent anticancer properties. For instance, compounds derived from 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole have been evaluated for their ability to inhibit cellular proliferation in various cancer cell lines, such as HeLa and HCT116. These studies reveal that modifications to the pyrazole core can enhance selectivity and potency against specific cancer targets.
Case Study:
A study demonstrated that a derivative of this compound exhibited an IC50 value of 0.36 µM against cyclin-dependent kinase 2 (CDK2), indicating strong potential as an anticancer agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.
Data Table: COX-2 Inhibition Potency
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | 0.02 | 462.91 |
| Celecoxib | 0.04 | 313.12 |
These results indicate that certain derivatives of the compound possess higher selectivity for COX-2 compared to established anti-inflammatory drugs like celecoxib .
Scaffold for Drug Development
The unique structure of this compound serves as a scaffold for synthesizing diverse bioactive molecules. Its ability to undergo various chemical transformations allows researchers to create libraries of compounds with potential therapeutic applications.
Example Synthesis:
Using this compound as a starting material, researchers have successfully synthesized a range of N-substituted pyrazoles through direct reactions with primary amines, showcasing its versatility in synthetic chemistry .
Mechanistic Studies
The compound has been utilized in biological studies to understand the mechanisms underlying its pharmacological effects. For example, investigations into its interaction with specific protein targets have provided insights into how modifications to the pyrazole structure can influence biological activity.
Case Study:
Research involving the interaction of this compound with B-Raf kinase revealed that structural alterations could lead to significant changes in inhibitor efficacy, highlighting its utility in structure-activity relationship studies .
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole involves the interaction of its amino group with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing pathways such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole: Substituents: Boc-amino (position 3), 4,5-dimethyl. Electronic effects: The electron-withdrawing Boc group may reduce electron density at the pyrazole ring, while methyl groups donate electrons sterically.
Sulfanyl Pyrazole Metal Complexes (e.g., 4-(cyclohexylsulfanyl)-3,5-dimethyl-1H-pyrazole) :
1,5-Disubstituted Pyrazole-3-amines (e.g., 1-(4-methylsulfonylphenyl)-5-p-iso-butylphenyl-1H-pyrazole-3-carboxamide) :
Molecular Weight and Solubility
- The Boc-amino derivative (MW = 211.3) is smaller than sulfanyl pyrazole metal complexes (e.g., MW > 500 for Pt complexes) and 1,5-disubstituted pyrazoles (e.g., MW = 575–603) .
- Lower molecular weight may enhance aqueous solubility but reduce thermal stability compared to bulkier analogs.
Comparative Data Table
Key Research Findings and Implications
- Substituent Position Matters: Position 3 modifications (e.g., Boc-amino) vs. position 4 (e.g., sulfanyl) lead to divergent applications—amine protection vs. metal coordination .
- Size vs. Bioactivity: Larger substituents (e.g., coumarin, sulfonyl) improve target binding but reduce solubility, whereas smaller Boc-amino derivatives prioritize synthetic flexibility .
- Unprotected Amines Enhance Functionality : Compounds with free amines (e.g., 3,5-dimethylpyrazoles) outperform Boc-protected analogs in biological interactions unless deprotected .
Biological Activity
3-(Boc-amino)-4,5-dimethyl-1H-pyrazole is a derivative of pyrazole, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the protection of the amine group using a Boc (tert-butyloxycarbonyl) protecting group. This process allows for selective reactions at other sites on the pyrazole ring without affecting the amine functionality. The synthetic route generally includes:
- Formation of the Pyrazole Ring : The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.
- Boc Protection : The resulting amine is then treated with Boc anhydride to yield the Boc-protected derivative.
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have shown significant inhibition rates (up to 85%) in various models of inflammation .
Analgesic Properties
Studies have demonstrated that certain pyrazole derivatives possess analgesic effects comparable to established analgesics like indomethacin. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pain pathway .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Similar pyrazole derivatives have been tested against E. coli and Staphylococcus aureus, showing promising results with significant inhibition zones in agar diffusion assays .
Anticancer Potential
Research into pyrazole derivatives has revealed their potential as anticancer agents. For example, modifications in the structure can enhance their activity against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various pathways .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of pyrazole derivatives including this compound highlighted its ability to reduce edema in animal models significantly. The compound exhibited an IC50 value comparable to traditional anti-inflammatory drugs .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of this compound against several pathogens. Results indicated that it displayed effective bactericidal properties at low concentrations, suggesting its potential use in treating bacterial infections .
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Basic Research Questions
Q. How can researchers optimize the Boc-protection step during the synthesis of 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole?
- Methodological Answer : The Boc (tert-butoxycarbonyl) group is critical for protecting the amine during synthesis. To optimize this step:
- Use anhydrous conditions to prevent hydrolysis of the Boc group.
- Employ coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Monitor reaction progress via TLC or HPLC, targeting complete conversion of the amine precursor. For purification, column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrazole ring protons (δ 6.0–7.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass ().
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in solvents like dichloromethane/hexane. Refine structures using SHELXL .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, enzymes) to assess binding affinity.
- Use QSAR models to correlate substituent effects (e.g., methyl groups at positions 4 and 5) with bioactivity. For example, bulky substituents may enhance binding to hydrophobic pockets .
- Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity) and compare with docking scores.
Q. What strategies resolve contradictions between theoretical and experimental solubility data for this compound?
- Methodological Answer :
- Solubility Analysis : Use Hansen solubility parameters to identify optimal solvents. Polar aprotic solvents (DMF, DMSO) often dissolve Boc-protected pyrazoles better than non-polar solvents.
- Crystallography vs. Simulation : If discrepancies arise between predicted (COSMO-RS) and experimental solubility, re-examine crystal packing effects via X-ray data. For instance, hydrogen bonding in the solid state may reduce solubility .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound in anticancer applications?
- Methodological Answer :
- Derivatization : Synthesize analogs by modifying the Boc group (e.g., replacing with other protecting groups) or pyrazole substituents.
- Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) and compare IC values.
- Data Analysis : Use multivariate regression to identify key structural features (e.g., electron-withdrawing groups at position 3) linked to potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
